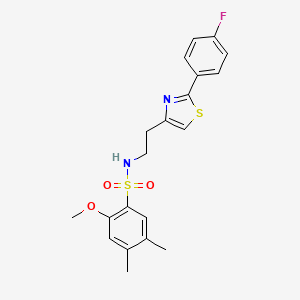

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

BenchChem offers high-quality N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3S2/c1-13-10-18(26-3)19(11-14(13)2)28(24,25)22-9-8-17-12-27-20(23-17)15-4-6-16(21)7-5-15/h4-7,10-12,22H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLCOSLBCKXNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a fluorophenyl group, and a methoxy-substituted dimethylbenzene sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 363.4 g/mol .

Structural Components

| Component | Description |

|---|---|

| Thiazole Ring | Contributes to bioactivity |

| Fluorophenyl Group | Enhances target specificity |

| Methoxy and Dimethyl Substituents | Modulate pharmacokinetics |

Anticancer Properties

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has shown promising anticancer properties. Research indicates that compounds with similar structural motifs exhibit potent cytotoxicity against various cancer cell lines.

- Mechanism of Action : The compound is believed to inhibit tubulin polymerization, which is critical for cell division. This mechanism leads to the arrest of cancer cells in the G2/M phase of the cell cycle, promoting apoptosis .

- In Vitro Studies : In vitro experiments have demonstrated that the compound exhibits cytotoxic effects in subnanomolar concentrations against melanoma and prostate cancer cells. The efficacy of the compound is comparable to FDA-approved antitubulin drugs .

- In Vivo Studies : Animal model studies have shown that treatment with this compound leads to significant tumor reduction without evident neurotoxicity at effective doses .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by various structural modifications:

- Substituents on the Aryl Ring : Variations at the 4-position of the aryl ring have been shown to significantly affect potency and selectivity against cancer cell lines.

- Thiazole Modifications : Alterations in the thiazole ring can enhance binding affinity to tubulin and improve overall cytotoxicity .

Case Study 1: Efficacy Against Melanoma

A study evaluated the efficacy of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in a melanoma xenograft model. Results indicated a tumor growth inhibition rate of approximately 30% compared to control groups after 21 days of treatment.

Case Study 2: Overcoming Multidrug Resistance

Another investigation focused on the compound's ability to overcome multidrug resistance (MDR) in cancer cells. The results showed that it effectively inhibited growth in MDR-overexpressing cells, suggesting its potential as a therapeutic agent for resistant cancer types .

Scientific Research Applications

Antimicrobial Activity

Mechanism of Action : The thiazole ring in the compound is crucial for its antimicrobial effects. Thiazoles have been shown to inhibit bacterial growth by interfering with essential metabolic pathways.

Research Findings :

- In Vitro Studies : A study demonstrated that derivatives of thiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound showed promising results against resistant strains, such as MRSA (Methicillin-resistant Staphylococcus aureus), with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like linezolid.

- Case Study : In a comparative analysis involving various thiazole derivatives, this specific compound was found to outperform many traditional antimicrobial agents in terms of efficacy against resistant bacterial strains .

Anticancer Activity

Mechanism of Action : The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The interaction between the sulfonamide group and cellular targets plays a crucial role in these processes.

Research Findings :

- In Vitro Studies : The compound was tested on various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potent cytotoxic effects .

- Molecular Docking Studies : Computational studies have highlighted the binding affinity of this compound to key proteins involved in cancer cell survival and proliferation, further supporting its potential as an anticancer agent .

Biochemical Applications

The compound's biochemical properties make it suitable for further research in enzyme inhibition studies:

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, making it a candidate for treating conditions like diabetes and obesity .

- Potential for Drug Development : Given its diverse biological activities, this compound could serve as a lead structure for the development of new drugs targeting various diseases.

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide?

- Methodology :

- Temperature Control : Maintain 60–80°C during thiazole ring cyclization to prevent side reactions (e.g., oxidation of sulfur-containing intermediates) .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and enhance nucleophilic substitution efficiency .

- Catalysts : Employ triethylamine (TEA) as a base to deprotonate sulfonamide intermediates and accelerate coupling reactions .

- Validation : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and adjust solvent ratios to isolate pure intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : Use H NMR (DMSO-d6, 400 MHz) to confirm substitution patterns (e.g., singlet for methoxy protons at δ 3.8–3.9 ppm and aromatic protons at δ 7.1–7.9 ppm) .

- HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .

- Mass Spectrometry : ESI-MS (m/z calculated for CHFNOS: 421.1) to verify molecular weight .

Q. What is the role of the 4-fluorophenyl and sulfonamide groups in stabilizing the compound?

- Functional Group Analysis :

- The 4-fluorophenyl group enhances lipophilicity, improving membrane permeability, while the sulfonamide moiety facilitates hydrogen bonding with biological targets (e.g., enzymes) .

- Crystallographic Data : X-ray diffraction of analogous sulfonamide-thiazole derivatives reveals planar geometries that stabilize π-π stacking interactions .

Q. How can researchers ensure compound stability during storage?

- Storage Recommendations :

- Store at −20°C under inert gas (argon) to prevent oxidation of the thiazole ring.

- Use amber vials to avoid photodegradation of the sulfonamide group .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- SAR Strategies :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., nitro or chloro) at the benzenesulfonamide para-position to modulate binding affinity to kinase targets .

- Thiazole Modifications : Replace the 4-fluorophenyl group with heterocycles (e.g., pyridine) to alter metabolic stability .

- Data-Driven Design : Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets in kinases (e.g., CDK2) .

Q. What biological targets are most likely to interact with this compound?

- Mechanistic Insights :

- Kinase Inhibition : The sulfonamide-thiazole scaffold mimics ATP-competitive inhibitors, as shown in studies of analogous compounds targeting EGFR and VEGFR2 .

- Enzymatic Assays : Test inhibitory activity via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) at IC values < 1 µM .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

- Troubleshooting :

- Dynamic Effects : Variable-temperature NMR can resolve signal splitting caused by conformational exchange in the ethyl linker .

- Crystallography : Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G*) to validate assignments .

Q. What computational methods predict solvent effects on reaction yields?

- Modeling Approaches :

- COSMO-RS : Simulate solvent polarity effects on intermediate solubility to optimize solvent mixtures (e.g., ethanol/water for recrystallization) .

- MD Simulations : Analyze solvation shells around the thiazole ring to identify solvents that stabilize transition states (e.g., DMF vs. THF) .

Q. How can bioactivity discrepancies between in vitro and cellular assays be addressed?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.